Mt KARI-IN-4
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Overview
Description
Mt KARI-IN-4 is a potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI). This compound, also known as compound 5c, has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.78 μM and low cytotoxicity (HEK IC50 > 72 μg/mL) . The compound has a Ki value of 5.48 μM for Mtb KARI .
Preparation Methods
The synthesis of Mt KARI-IN-4 involves the design and development of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues . The specific synthetic routes and reaction conditions are detailed in the research by Krishna et al., where molecular docking was used to identify potential inhibitors of KARI . Industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Mt KARI-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the thiadiazole ring.
Common reagents and conditions used in these reactions include molecular docking techniques and specific inhibitors . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mt KARI-IN-4 has several scientific research applications:
Chemistry: It is used as a model compound for studying the inhibition of ketol-acid reductoisomerase.
Biology: The compound is used to study the biological pathways involving Mycobacterium tuberculosis.
Industry: The compound’s applications in industrial settings are limited but could include the development of new antibacterial agents.
Mechanism of Action
Mt KARI-IN-4 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of branched-chain amino acids, which are essential for the growth and survival of the bacteria . By inhibiting KARI, this compound disrupts the biosynthesis pathway, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Mt KARI-IN-4 is compared with other ketol-acid reductoisomerase inhibitors, such as compounds 14 and 16, which have shown similar inhibitory activities . this compound is unique due to its specific molecular structure and higher inhibitory activity against Mycobacterium tuberculosis . Similar compounds include:
Properties
Molecular Formula |
C13H8FN5O3S2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiourea |
InChI |
InChI=1S/C13H8FN5O3S2/c14-7-1-3-8(4-2-7)15-12(23)16-13-18-17-11(24-13)9-5-6-10(22-9)19(20)21/h1-6H,(H2,15,16,18,23) |
InChI Key |
HDQHMZWYSJUDQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-])F |
Origin of Product |
United States |
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